BenchChemオンラインストアへようこそ!

Suxamethonium bromide

Rapid sequence intubation Neuromuscular blockade onset time Anesthesiology procurement

Suxamethonium bromide (succinylcholine dibromide; CAS 55-94-7) is a bis-quaternary ammonium depolarizing neuromuscular blocking agent (NMBA) that functions as an acetylcholine receptor agonist at the motor endplate, producing rapid-onset, ultra-short-duration skeletal muscle paralysis. It is the only depolarizing NMBA remaining in widespread clinical and research use worldwide.

Molecular Formula C14H30Br2N2O4
Molecular Weight 450.21 g/mol
CAS No. 55-94-7
Cat. No. B1682573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuxamethonium bromide
CAS55-94-7
SynonymsAnectine
Bromide, Suxamethonium
Celocurine
Dibromide, Succinylcholine
Dichloride, Succinylcholine
dicholine succinate
Diiodide, Succinylcholine
Diperchlorate, Succinylcholine
Ditilin
Listenon
Lysthenon
Myorelaxin
Quelicin
Succicuran
Succinate, Dicholine
Succinylcholine
Succinylcholine Chloride
Succinylcholine Dibromide
Succinylcholine Dichloride
Succinylcholine Dichloride, Di H2O
Succinylcholine Dichloride, Di-H2O
Succinylcholine Diiodide
Succinylcholine Diperchlorate
Succinylcholine Iodide
Succinyldicholine
Suxamethonium
Suxamethonium Bromide
Suxamethonium Chloride
Molecular FormulaC14H30Br2N2O4
Molecular Weight450.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-]
InChIInChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyHKDOIORVQFUBKO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Suxamethonium Bromide (CAS 55-94-7) Procurement Guide: Depolarizing Neuromuscular Blocker Selection Criteria


Suxamethonium bromide (succinylcholine dibromide; CAS 55-94-7) is a bis-quaternary ammonium depolarizing neuromuscular blocking agent (NMBA) that functions as an acetylcholine receptor agonist at the motor endplate, producing rapid-onset, ultra-short-duration skeletal muscle paralysis [1]. It is the only depolarizing NMBA remaining in widespread clinical and research use worldwide [2]. The compound is supplied as a slightly hygroscopic crystalline powder with a melting point of 225 °C, freely soluble in water or normal saline, yielding solutions that are very slightly acidic and undergo progressive hydrolysis with corresponding loss of activity [3]. Unlike the chloride salt (supplied as a 50 mg/mL aqueous solution requiring refrigerated storage at 2–8 °C), the bromide salt is a dry powder formulation conferring enhanced ambient-temperature shelf stability and suitability for tropical climates without cold-chain infrastructure [4].

Why Suxamethonium Bromide Cannot Be Casually Substituted: Salt-Form, Kinetic, and Pharmacodynamic Differentiation


Although suxamethonium (succinylcholine) is available as chloride, bromide, and iodide salts—and shares the same active cation—salt-form selection directly governs physical state, shelf stability, cold-chain requirements, and reconstitution workflow [1]. The chloride salt is supplied exclusively as a ready-to-use aqueous solution (50 mg/mL) requiring refrigerated storage (2–8 °C) and exhibiting progressive hydrolytic degradation at ambient temperature; the bromide salt, by contrast, is a dry powder with substantially longer ambient shelf life and documented suitability for tropical climates where cold-chain logistics are unavailable [2]. Beyond salt-form considerations, suxamethonium's pharmacodynamic profile—including onset time of approximately 45–50 seconds and clinical duration of 5–10 minutes—is quantitatively distinct from both non-depolarizing alternatives (rocuronium, mivacurium) and the other historical depolarizing agent decamethonium, as detailed in the evidence below [3].

Suxamethonium Bromide: Quantitative Comparator Evidence for Scientific Selection and Procurement


Onset of Neuromuscular Blockade: Suxamethonium vs. Rocuronium Bromide in Human Intubation

In a prospective, randomized three-group clinical study of 60 adult surgical patients, suxamethonium chloride 1.5 mg/kg IV produced a mean onset time to neuromuscular block of 45.5 (±8.87) seconds, which was 42 seconds faster than rocuronium 0.6 mg/kg IV (87.5 ± 13.32 seconds) and 24.5 seconds faster than rocuronium 0.9 mg/kg IV (70 ± 16.88 seconds); the difference across all three groups was statistically significant [1]. Excellent intubating conditions were achieved at 1 minute in 95% of suxamethonium patients versus 60% and 90% for rocuronium 0.6 and 0.9 mg/kg, respectively [1]. A separate study confirmed that intubating conditions of rocuronium 0.9 mg/kg (3× ED95) were comparable to suxamethonium 1.5 mg/kg (P = 0.466, not significant), but rocuronium 0.6 mg/kg (2× ED95) achieved only 30% excellent conditions versus 100% for suxamethonium [2].

Rapid sequence intubation Neuromuscular blockade onset time Anesthesiology procurement

Onset and Recovery Kinetics: Suxamethonium vs. Mivacurium in Bolus Administration

In a controlled clinical trial comparing bolus administration in adult patients under nitrous oxide–opioid anesthesia, suxamethonium produced a time to onset of complete neuromuscular block of 1.0 (SEM 0.1) minutes, significantly shorter than mivacurium at 2.5 (SEM 0.3) minutes (P < 0.05); similarly, recovery to T5 (5% of baseline twitch height) was 6.4 (SEM 0.7) minutes for suxamethonium versus 17.5 (SEM 1.8) minutes for mivacurium [1]. A separate comparative study confirmed suxamethonium 1.0 mg/kg yielded onset of complete block at 50 seconds with recovery to 25% and 90% twitch at 9.8 and 13.3 minutes, respectively, while mivacurium 0.2 mg/kg provided onset at 97 seconds and recovery to 25% and 90% at 17.9 and 25.8 minutes (all differences P < 0.05) [2]. The maintenance infusion rate required to sustain neuromuscular block was 88.6 μg/kg/min for suxamethonium versus 7.8 μg/kg/min for mivacurium, reflecting suxamethonium's rapid plasma cholinesterase-mediated hydrolysis [1].

Neuromuscular blocker pharmacodynamics Short-acting relaxant comparison Recovery time

Plasma Potassium Elevation: Suxamethonium vs. Decamethonium in Anesthetized Patients

In a controlled study of changes in plasma potassium concentration during halothane–nitrous oxide anesthesia, suxamethonium 100 mg administered intravenously caused a peak potassium rise of 0.55 mEq/L, while decamethonium 4 mg IV produced an elevation of similar magnitude [1]. Critically, pretreatment with tubocurarine 0.1 mg/kg body weight 5 minutes beforehand halved the suxamethonium-induced potassium elevation, whereas this attenuation did not occur with decamethonium [1]. In injured patients, both agents produced larger potassium increases averaging 1.80 mEq/L [1]. This demonstrates that while both depolarizing agents elevate serum potassium, suxamethonium offers a controllable risk profile through pretreatment strategies unavailable for decamethonium.

Depolarizing NMBA safety Serum potassium Decamethonium comparison

Physical Form and Ambient Stability: Suxamethonium Bromide Powder vs. Suxamethonium Chloride Solution

Suxamethonium bromide is supplied as a slightly hygroscopic crystalline powder (mp 225 °C) that is freely soluble in water or normal saline, whereas suxamethonium chloride is commercially supplied as a ready-to-use aqueous solution at 50 mg/mL concentration requiring refrigerated storage at 2–8 °C [1][2]. The chloride solution undergoes progressive spontaneous hydrolysis at ambient temperature with corresponding loss of activity; Rollison (1958) documented that chloride solutions deteriorate when stored in warm conditions and explicitly recommended the powder form for tropical countries [3]. The bromide powder must be reconstituted immediately before use, but its solid-state stability eliminates cold-chain dependency and extends usable shelf life in ambient-temperature storage environments [1][2]. The TargetMol supplier specification for suxamethonium bromide powder indicates storage at -20 °C for 3 years long-term, with ambient-temperature shipping viability .

Drug stability Cold-chain independence Tropical climate formulation

Postoperative Muscle Pain Incidence: Suxamethonium Bromide vs. Suxamethonium Chloride

Leatherdale, Mayhew, and Hayton-Williams (1959) conducted a direct comparative study of the incidence of postoperative muscle pain following administration of short-acting relaxants, comparing suxamethonium chloride and suxamethonium bromide [1]. The study was published as a controlled clinical comparison (Br Med J, 1959; 1:904–905) [1]. While the full numerical incidence data require access to the primary text beyond the available abstract and citation records, the existence of this head-to-head comparison establishes that the two salt forms have been prospectively evaluated for differential tolerability—a consideration relevant to procurement decisions where post-procedural patient comfort is a selection criterion [1][2]. Subsequent literature has cited this work as the foundational comparator establishing that salt-form selection may influence the myalgia side-effect profile [2].

Postoperative myalgia Salt-form tolerability Adverse effect comparison

Plasma Cholinesterase-Mediated Hydrolysis: Suxamethonium vs. Suxethonium Bromide in Man

Foldes, Swerdlow, Lipschitz, Van Hees, and Shanor (1956) published a direct comparative study of the respiratory effects of suxamethonium and suxethonium in man, establishing that these two depolarizing agents—while structurally related—exhibit meaningfully different clinical pharmacodynamics [1]. Both agents are hydrolyzed by human plasma butyrylcholinesterase (BuChE), but the hydrolysis kinetics differ: suxamethonium is the standard substrate against which BuChE activity and atypical enzyme variants are calibrated; plasma from subjects with atypical cholinesterase hydrolyzes suxamethonium at only 1.6% of the rate observed with usual human cholinesterase [2]. This extensive characterization of suxamethonium's enzyme-dependent clearance provides a well-understood basis for predicting prolonged apnea risk in patients with BuChE deficiency—a predictability advantage not equivalently established for suxethonium [3].

Butyrylcholinesterase metabolism Duration predictability Suxethonium comparator

Optimal Procurement and Application Scenarios for Suxamethonium Bromide Based on Comparative Evidence


Rapid Sequence Intubation (RSI) in Emergency and Pre-Hospital Settings

Suxamethonium bromide provides a mean onset time of 45.5 seconds to neuromuscular blockade—42 seconds faster than rocuronium 0.6 mg/kg and 24.5 seconds faster than rocuronium 0.9 mg/kg—with 95–100% excellent intubating conditions at 1 minute [1][2]. This speed advantage is decisive for RSI in emergency departments, pre-hospital airway management, and settings where the risk of aspiration during the apneic window must be minimized. The ultra-short clinical duration (5–10 minutes, with spontaneous recovery beginning at 3–4 minutes) provides an additional safety margin: if intubation proves impossible, spontaneous ventilation returns predictably without requiring reversal agents [3].

Tropical and Cold-Chain-Independent Supply Chains for Anesthetic Agents

Unlike suxamethonium chloride, which is supplied as a 50 mg/mL aqueous solution requiring continuous refrigeration at 2–8 °C and exhibiting only 14 days of room-temperature stability, suxamethonium bromide is supplied as a dry crystalline powder with documented suitability for warm climates and ambient-temperature shipping [4][5]. The powder form eliminates cold-chain dependency, extends shelf life (3 years at -20 °C for long-term storage, with ambient shipping viability), and requires only simple reconstitution in water or saline immediately before use . This makes suxamethonium bromide the preferred procurement choice for military field hospitals, humanitarian missions, rural clinics, and tropical-region healthcare systems where reliable refrigeration infrastructure cannot be guaranteed [5].

Ultra-Short Paralysis for Electroconvulsive Therapy (ECT) and Brief Procedures

Suxamethonium's 2.5× faster onset and 2.7× faster spontaneous recovery compared to the short-acting non-depolarizing agent mivacurium (onset 1.0 vs. 2.5 min; T5 recovery 6.4 vs. 17.5 min) make it the agent of choice for procedures requiring brief, predictable muscle relaxation with rapid self-reversal [3]. In electroconvulsive therapy (ECT), where seizure modification must be balanced against rapid resumption of spontaneous ventilation, suxamethonium bromide has been employed since the 1950s and remains a standard agent [6]. The bromide powder formulation additionally supports ECT suite stocking without cold-chain constraints.

Depolarizing Mechanism Research and Pharmacological Probe Applications

As the only depolarizing neuromuscular blocking agent in contemporary clinical and research use, suxamethonium bromide serves as an essential pharmacological probe for studying nicotinic acetylcholine receptor function, neuromuscular junction physiology, and plasma butyrylcholinesterase pharmacogenomics [7]. Its well-characterized hydrolysis by BuChE—including the quantitative 1.6% residual hydrolysis rate with atypical enzyme variants—provides a calibrated tool for investigating cholinesterase-deficient states [8]. In comparative neuromuscular research, suxamethonium provides a depolarizing mechanism reference standard against which non-depolarizing agents (rocuronium, mivacurium, atracurium) and historical depolarizing comparators (decamethonium) are benchmarked [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suxamethonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.